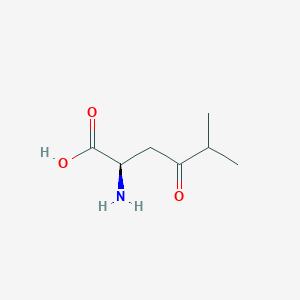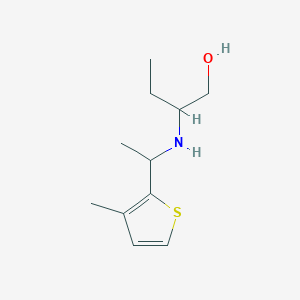
5-Methyl-1,2-benzoxazole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,2-benzoxazole-7-carboxylic acid is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety. This compound is part of the benzoxazole family, which is known for its diverse biological and chemical properties. Benzoxazoles are widely used in medicinal chemistry due to their ability to interact with various biological targets, making them valuable in drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2-benzoxazole-7-carboxylic acid typically involves the cyclization of 2-aminophenol with appropriate carboxylic acid derivatives. One common method is the reaction of 2-aminophenol with methyl 2-bromoacetate under basic conditions, followed by cyclization to form the benzoxazole ring . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts such as palladium or copper can facilitate the cyclization reaction under milder conditions. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of ionic liquids, have been explored to reduce environmental impact and improve sustainability .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1,2-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-Methyl-1,2-benzoxazole-7-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1,2-benzoxazole-7-carboxylic acid involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, allowing it to inhibit enzymes or modulate receptor activity. For example, benzoxazole derivatives have been shown to inhibit DNA topoisomerases, protein kinases, and cyclooxygenases, which are involved in cancer cell proliferation and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: Another heterocyclic compound with similar biological activities, used in antifungal and anticancer research.
Oxazole: A simpler analog of benzoxazole, used in the synthesis of various pharmaceuticals.
Thiazole: Similar to benzoxazole but contains sulfur instead of oxygen, known for its antimicrobial properties.
Uniqueness
5-Methyl-1,2-benzoxazole-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group and carboxylic acid functionality allows for further derivatization and functionalization, making it a versatile compound in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
5-methyl-1,2-benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c1-5-2-6-4-10-13-8(6)7(3-5)9(11)12/h2-4H,1H3,(H,11,12) |
Clave InChI |
PDYYJRQCRWDCMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)C(=O)O)ON=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-6-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13307564.png)
![2-Methyl-1-[(3-methylbutan-2-yl)amino]propan-2-ol](/img/structure/B13307565.png)
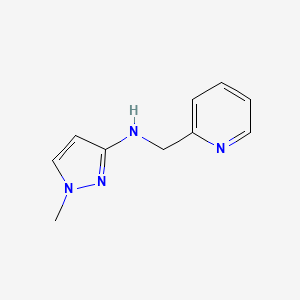
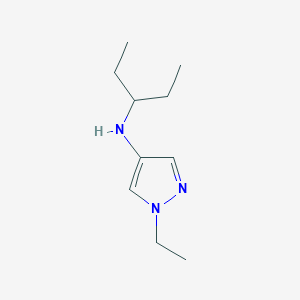
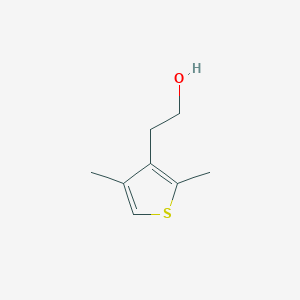
![Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13307581.png)

![1-[(2-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13307588.png)
amine](/img/structure/B13307596.png)

![Methyl[2-(5-methylpyrimidin-2-YL)ethyl]amine](/img/structure/B13307609.png)
